4-Ethyl-5-(piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-ethyl-3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted hydrazine with a piperidine derivative, followed by cyclization to form the triazole ring. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted triazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-ethyl-3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, 4-ethyl-3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one could be explored as a potential drug candidate. Its pharmacological properties, such as bioavailability, metabolism, and toxicity, would be evaluated in preclinical and clinical studies.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethyl-3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one include other triazole derivatives such as:
- 1,2,4-triazole
- 3-amino-1,2,4-triazole
- 4-phenyl-1,2,4-triazole
Uniqueness
What sets 4-ethyl-3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the ethyl and piperidinyl groups may enhance its reactivity, stability, or biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-ethyl-3-piperidin-3-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H16N4O/c1-2-13-8(11-12-9(13)14)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3,(H,12,14) |
InChI Key |
GQRBCALXWBMKPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=O)C2CCCNC2 |
Origin of Product |
United States |
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